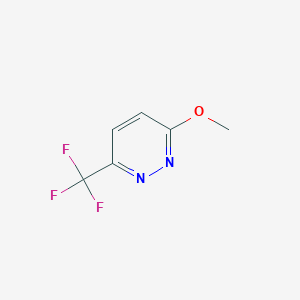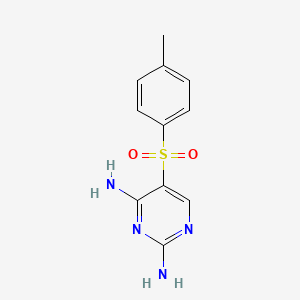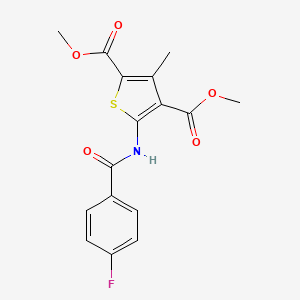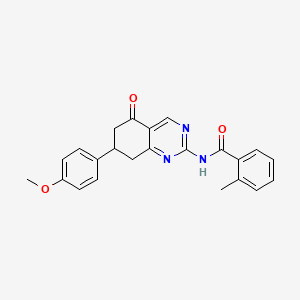
3-Methoxy-6-(trifluoromethyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-6-(trifluoromethyl)pyridazine is an organic compound with the molecular formula C6H5F3N2O. It belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a methoxy group at position 3 and a trifluoromethyl group at position 6 makes this compound unique and of significant interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-6-(trifluoromethyl)pyridazine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . This reaction provides functionalized pyridazines with high regiocontrol.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability, cost-effectiveness, and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-6-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce dihydropyridazines .
Scientific Research Applications
3-Methoxy-6-(trifluoromethyl)pyridazine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It finds applications in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methoxy-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets. The compound’s structure allows it to form hydrogen bonds and engage in π-π stacking interactions, which are crucial for its biological activity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various pharmacological effects.
Comparison with Similar Compounds
- 3-Methoxy-6-(trifluoromethyl)pyridazine
- 3-Bromo-4-methoxy-6-(trifluoromethyl)pyridazine
- This compound derivatives
Comparison: Compared to other similar compounds, this compound stands out due to its unique combination of a methoxy group and a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced ability to participate in hydrogen bonding and π-π interactions . These properties make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H5F3N2O |
|---|---|
Molecular Weight |
178.11 g/mol |
IUPAC Name |
3-methoxy-6-(trifluoromethyl)pyridazine |
InChI |
InChI=1S/C6H5F3N2O/c1-12-5-3-2-4(10-11-5)6(7,8)9/h2-3H,1H3 |
InChI Key |
LADLMGQWMPVZKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-fluorophenyl)amine](/img/structure/B12124208.png)







![7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B12124249.png)
![3-[2-(3-Methylphenoxy)acetamido]benzoic acid](/img/structure/B12124261.png)

![5,5-Dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione](/img/structure/B12124270.png)
![2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol](/img/structure/B12124280.png)
![Thiourea, N,N'-bis[(trifluoromethyl)phenyl]-](/img/structure/B12124287.png)
